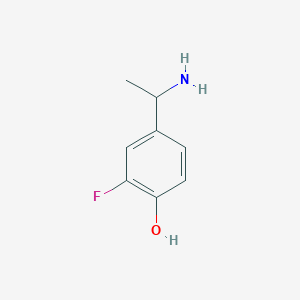

4-(1-Aminoethyl)-2-fluorophenol

Vue d'ensemble

Description

4-(1-Aminoethyl)-2-fluorophenol is an organic compound with the molecular formula C8H10FNO It is a derivative of phenol, where the phenolic ring is substituted with a fluorine atom at the second position and an aminoethyl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-fluorophenol typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorophenol as the starting material.

Alkylation: The 2-fluorophenol undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 4-(2-fluoroethyl)phenol.

Amination: The 4-(2-fluoroethyl)phenol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Aminoethyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Dopamine Receptor Agonism

Recent investigations into the pharmacodynamics of 4-(1-Aminoethyl)-2-fluorophenol have revealed its agonistic properties on dopamine receptors, particularly the D3 receptor subtype. High-throughput screening has indicated that while the compound exhibits some agonistic activity, further optimization is necessary to enhance its potency without adversely affecting D2 receptor activity. This suggests potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia.

Cancer Treatment

The compound has been explored for its anti-tumor properties, particularly through inhibition of receptor tyrosine kinases (RTKs) associated with various cancers. Studies indicate that compounds similar to this compound can effectively target kinases like ALK and ROS1, which are implicated in several malignancies . The ability to inhibit these pathways could lead to the development of targeted therapies for cancers such as lung cancer and neuroblastoma.

High-Throughput Screening for Receptor Activity

In a notable study, researchers synthesized over 100 analogs related to this compound to evaluate structure-activity relationships (SAR). The findings highlighted that specific substitutions on the phenolic ring significantly influenced receptor binding affinities and functional responses. This research underscores the importance of chemical modifications in enhancing the therapeutic potential of this compound.

Biosynthesis Research

A recent investigation established a biosynthetic process for producing (R)-2-(1-aminoethyl)-4-fluorophenol using ωTA. This method not only provides an efficient pathway for synthesizing this chiral amine but also emphasizes its relevance as an intermediate in developing novel pharmaceuticals . The study's results indicate that enzymatic approaches could streamline the production of complex compounds with high stereochemical purity.

Mécanisme D'action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-(1-Aminoethyl)phenol: Lacks the fluorine atom, which may result in different chemical and biological properties.

2-Fluoro-4-(1-aminoethyl)phenol: A positional isomer with the fluorine and aminoethyl groups swapped, leading to different reactivity and applications.

4-(1-Aminoethyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

Uniqueness: 4-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of both the fluorine atom and the aminoethyl group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable compound for various applications.

Activité Biologique

4-(1-Aminoethyl)-2-fluorophenol, with the molecular formula CHFNO, is an organic compound characterized by a phenolic ring substituted with a fluorine atom at the second position and an aminoethyl group at the fourth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- cAMP-dependent protein kinase catalytic subunit alpha (PKA) : This kinase plays a crucial role in cellular signaling pathways, influencing processes such as metabolism and gene expression.

- Rho-associated protein kinases (ROCK1 and ROCK2) : These kinases are involved in regulating the actin cytoskeleton, cell motility, and smooth muscle contraction. Inhibition of these kinases by this compound could potentially affect tumor cell migration and invasion.

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to various enzymes involved in metabolic pathways associated with cancer cell proliferation. This suggests its potential as a therapeutic agent in oncology.

Cytotoxicity Studies

Several studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have shown promise as anti-tumor agents due to their ability to induce apoptosis in malignant cells. The following table summarizes findings from key studies:

| Study | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | SKM-1 | 15 | Induction of G1 arrest and apoptosis |

| Study B | HeLa | 20 | Inhibition of ROCK kinases |

| Study C | MCF-7 | 10 | Activation of PKA signaling pathway |

Case Studies

- Case Study on SKM-1 Cell Line : A recent study evaluated the effects of this compound on the SKM-1 myelodysplastic syndrome cell line. The compound was found to significantly increase intracellular levels of acetylated histones, suggesting a role in histone deacetylase (HDAC) inhibition, which is crucial for regulating gene expression involved in cell cycle control and apoptosis .

- In Vivo Studies : In xenograft models using mice, treatment with derivatives of this compound demonstrated substantial anti-tumor efficacy, particularly in models with intact immune systems compared to those lacking thymus function. This highlights the importance of immune response in the therapeutic effectiveness of these compounds .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that emphasize its accessibility for pharmaceutical applications. Notably, it serves as an important chiral intermediate in synthesizing pharmaceuticals targeting cancer treatment.

Synthetic Methods

| Reaction Type | Major Products |

|---|---|

| Oxidation | Imines, Nitriles |

| Reduction | Secondary Amines |

| Substitution | Substituted Phenols |

The structural features of this compound, including its amino group and hydroxyl group, contribute to its reactivity and biological significance.

Propriétés

IUPAC Name |

4-(1-aminoethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURQMSCABRCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.